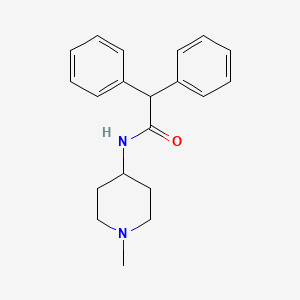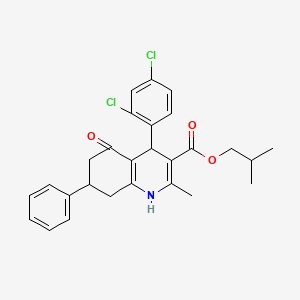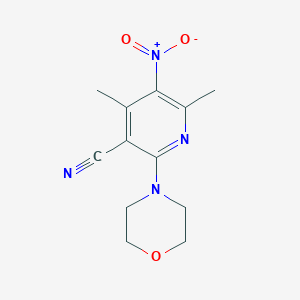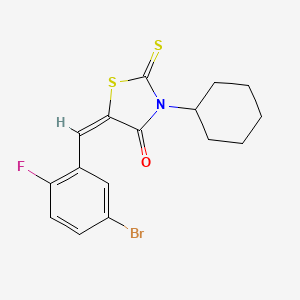
N-(1-methyl-4-piperidinyl)-2,2-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methyl-4-piperidinyl)-2,2-diphenylacetamide, also known as MPD, is a chemical compound that has been studied for its potential application in scientific research. MPD is a member of the diphenylacetyl class of compounds, which are known to have a variety of biological activities.
作用機序
The mechanism of action of N-(1-methyl-4-piperidinyl)-2,2-diphenylacetamide is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. This receptor is involved in the regulation of ion channels, neurotransmitter release, and intracellular signaling pathways. This compound has been shown to increase the activity of the sigma-1 receptor, which may lead to changes in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential as a treatment for depression and other mood disorders. This compound has also been shown to have analgesic effects, which may be related to its modulation of the sigma-1 receptor.
実験室実験の利点と制限
One of the advantages of using N-(1-methyl-4-piperidinyl)-2,2-diphenylacetamide in lab experiments is its high affinity for the sigma-1 receptor. This allows for the selective modulation of this receptor, which may be important for understanding its role in physiological processes. However, one limitation of using this compound is its potential for off-target effects, as it may interact with other receptors or ion channels in addition to the sigma-1 receptor.
将来の方向性
There are several future directions for research on N-(1-methyl-4-piperidinyl)-2,2-diphenylacetamide. One area of interest is its potential as a treatment for depression and other mood disorders. Further studies are needed to determine the efficacy and safety of this compound in these conditions. Another area of interest is the role of the sigma-1 receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound may have potential as a therapeutic agent in these conditions, and further studies are needed to determine its effects.
In conclusion, this compound is a chemical compound that has been studied for its potential application in scientific research. Its high affinity for the sigma-1 receptor and its effects on neurotransmitter release make it a promising candidate for further study. However, further research is needed to determine its safety and efficacy in various conditions, and to fully understand its mechanism of action.
合成法
The synthesis of N-(1-methyl-4-piperidinyl)-2,2-diphenylacetamide involves the reaction of 1-methyl-4-piperidinone with 2,2-diphenylacetic acid in the presence of a catalyst. The resulting compound is then purified through recrystallization. The synthesis of this compound has been optimized to produce high yields of pure compound.
科学的研究の応用
N-(1-methyl-4-piperidinyl)-2,2-diphenylacetamide has been studied for its potential application in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is involved in a variety of physiological processes including pain perception, memory, and learning. This compound has also been shown to have an effect on the release of neurotransmitters, including dopamine and serotonin.
特性
IUPAC Name |
N-(1-methylpiperidin-4-yl)-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-22-14-12-18(13-15-22)21-20(23)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHOCKQLKGBPBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide](/img/structure/B4987183.png)

![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[5-(4-morpholinyl)pentyl]acetamide](/img/structure/B4987202.png)
![1-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-piperidinone](/img/structure/B4987208.png)
![5-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4987217.png)

![N,N-diethyl-2-{[(4-methoxy-2-butyn-1-yl)oxy]methoxy}ethanamine](/img/structure/B4987222.png)
![3-(1-{[5-(4-nitrophenyl)-2-furyl]methyl}-2-piperidinyl)pyridine](/img/structure/B4987230.png)

![6b-acetyl-13a-hydroxy-4a,6a,13-trimethylicosahydro-2H-indeno[2,1-a]phenanthren-2-one](/img/structure/B4987240.png)
![3-allyl-5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4987246.png)

![2-[(dibenzylamino)methyl]cyclohexanol hydrochloride](/img/structure/B4987270.png)
![2-[(3,5-dimethylbenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B4987272.png)